molecular formula C13H12ClNO3S B041265 N-(5-chloro-2-phenoxyphenyl)methanesulfonamide CAS No. 55688-33-0

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide

Cat. No. B041265
CAS RN: 55688-33-0
M. Wt: 297.76 g/mol
InChI Key: GZIRUZRHOISJLG-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-phenoxyphenyl)methanesulfonamide” is a chemical compound with the molecular formula C13H12ClNO3S . It has a molecular weight of 297.76 .


Molecular Structure Analysis

The molecular structure of “N-(5-chloro-2-phenoxyphenyl)methanesulfonamide” consists of 13 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Proteomics Research

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide: is utilized in proteomics research as a biochemical tool. It aids in the study of protein expression, modification, and interaction, which is crucial for understanding cellular processes and disease mechanisms .

Pharmaceutical Development

This compound has potential applications in the development of new pharmaceuticals. Its molecular structure could be key in synthesizing novel drugs, especially those targeting specific proteins or pathways involved in diseases .

Agrochemical Research

In the field of agrochemistry, N-(5-chloro-2-phenoxyphenyl)methanesulfonamide may be used to develop new pesticides or herbicides. Its chemical properties could be effective in controlling pests or weeds that affect crop yields .

Bioactive Molecule Synthesis

The compound plays a role in the synthesis of bioactive molecules. These molecules have biological activities that can be harnessed for therapeutic purposes, such as anticoagulants or COX inhibitors .

Environmental Chemistry

Researchers may explore the environmental fate of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide , including its degradation, bioaccumulation, and potential effects on ecosystems .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatography and spectrometry to identify or quantify other substances .

Material Science

The unique properties of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide might contribute to the creation of new materials with specific characteristics, such as enhanced durability or chemical resistance .

Neurological Disorder Research

There’s potential for this compound to be involved in research targeting neurological disorders. Its structure could be modified to enhance selectivity for certain brain enzymes or receptors, which can be beneficial in treating conditions like Alzheimer’s disease .

properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-19(16,17)15-12-9-10(14)7-8-13(12)18-11-5-3-2-4-6-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIRUZRHOISJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359562
Record name N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide

CAS RN

55688-33-0
Record name N-(5-chloro-2-phenoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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